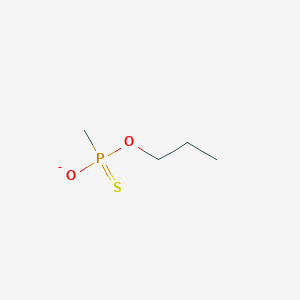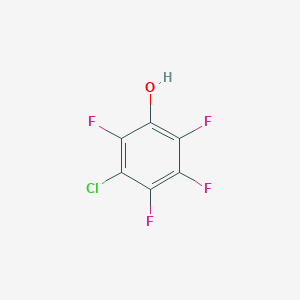
Methyl N-cyanobenzenecarboximidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-cyanobenzenecarboximidothioate is an organic compound that belongs to the class of N-cyanocarbamimidothioates. This compound is characterized by the presence of a cyanide group attached to a benzenecarboximidothioate moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl N-cyanobenzenecarboximidothioate can be synthesized through the reaction of dimethyl N-cyanodithioiminocarbonate with arylamine or alkylamine compounds in a refluxing ethanol solution. This reaction typically yields the desired product in good quantities . The structures of the synthesized compounds can be characterized using proton nuclear magnetic resonance (1H NMR) and infrared spectroscopies .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-cyanobenzenecarboximidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the cyanide group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Applications De Recherche Scientifique
Methyl N-cyanobenzenecarboximidothioate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl N-cyanobenzenecarboximidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methyl N-cyanobenzenecarboximidothioate include other N-cyanocarbamimidothioates and related derivatives. Examples include:
- Dimethyl N-cyanodithioiminocarbonate
- N-methylcaprolactam
- N-(benzothiazol-2-yl)-2-cyanoacetamide
Uniqueness
This compound is unique due to its specific chemical structure and the presence of the cyanide group attached to the benzenecarboximidothioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
21017-69-6 |
|---|---|
Formule moléculaire |
C9H8N2S |
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
methyl N-cyanobenzenecarboximidothioate |
InChI |
InChI=1S/C9H8N2S/c1-12-9(11-7-10)8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
HBQKNLQIEINHQW-UHFFFAOYSA-N |
SMILES canonique |
CSC(=NC#N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


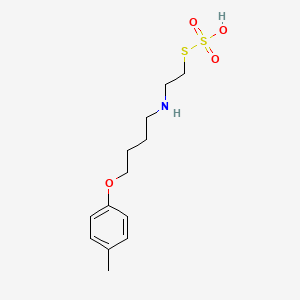
![S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate](/img/structure/B14711738.png)
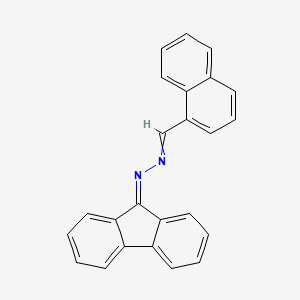



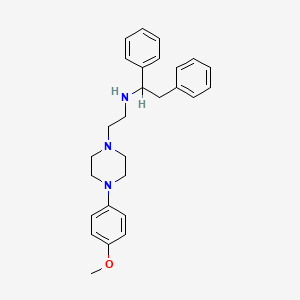

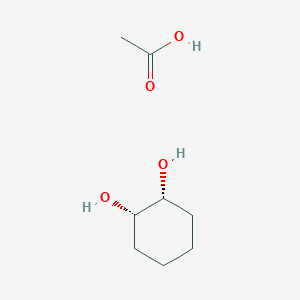
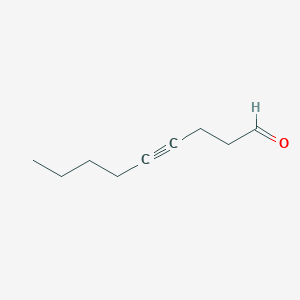
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)
